1H-Benzimidazol-2-amine, N-2-pyridinyl-
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Overview
Description
1H-Benzimidazol-2-amine, N-2-pyridinyl- is a heterocyclic aromatic organic compound that consists of a benzimidazole ring fused with a pyridine ring. This compound is known for its significant pharmacological properties and is widely used in various scientific research fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 1H-Benzimidazol-2-amine, N-2-pyridinyl- typically involves the condensation of o-phenylenediamine with pyridine-2-carboxaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Benzimidazol-2-amine, N-2-pyridinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Benzimidazol-2-amine, N-2-pyridinyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological macromolecules.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-2-amine, N-2-pyridinyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1H-Benzimidazol-2-amine, N-2-pyridinyl- can be compared with other similar compounds, such as:
Benzimidazole: A simpler structure without the pyridine ring, used in various pharmaceutical applications.
2-Aminobenzimidazole: Similar to 1H-Benzimidazol-2-amine, N-2-pyridinyl-, but without the pyridine ring, used in chemosensor analysis and other applications.
Pyrimido[1,2-a]benzimidazoles: Compounds with a fused pyrimidine ring, showing different pharmacological properties.
The uniqueness of 1H-Benzimidazol-2-amine, N-2-pyridinyl- lies in its combined benzimidazole and pyridine structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88002-35-1 |
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Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
N-pyridin-2-yl-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C12H10N4/c1-2-6-10-9(5-1)14-12(15-10)16-11-7-3-4-8-13-11/h1-8H,(H2,13,14,15,16) |
InChI Key |
REINGBIPBAXWTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC3=CC=CC=N3 |
Origin of Product |
United States |
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